2-[5-(4-fluorophenyl)-1,2,4-oxadiazol-3-yl]-N-phenylacetamide
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Overview
Description
2-[5-(4-fluorophenyl)-1,2,4-oxadiazol-3-yl]-N-phenylacetamide is a synthetic organic compound characterized by the presence of a 1,2,4-oxadiazole ring substituted with a 4-fluorophenyl group and an N-phenylacetamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[5-(4-fluorophenyl)-1,2,4-oxadiazol-3-yl]-N-phenylacetamide typically involves the following steps:
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Formation of the 1,2,4-oxadiazole ring: : This can be achieved by cyclization of a suitable precursor, such as a hydrazide, with a carboxylic acid derivative under dehydrating conditions. Common reagents include phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂).
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Introduction of the 4-fluorophenyl group: : This step often involves the use of a fluorinated aromatic compound, such as 4-fluorobenzoyl chloride, which reacts with the oxadiazole intermediate.
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Attachment of the N-phenylacetamide moiety: : This final step can be accomplished through an acylation reaction, where the oxadiazole derivative is treated with phenylacetic acid or its derivatives in the presence of a coupling agent like dicyclohexylcarbodiimide (DCC).
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and automated systems to ensure consistent quality and yield. Optimization of reaction conditions, such as temperature, solvent choice, and reaction time, is crucial for efficient large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
2-[5-(4-fluorophenyl)-1,2,4-oxadiazol-3-yl]-N-phenylacetamide can undergo various chemical reactions, including:
Substitution Reactions: The fluorine atom on the phenyl ring can be substituted by nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced, affecting the oxadiazole ring or the acetamide moiety.
Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions, leading to the formation of the corresponding carboxylic acid and amine.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Oxidation: Oxidizing agents like potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Hydrolysis: Acidic (HCl) or basic (NaOH) aqueous solutions.
Major Products
Substitution: Products with nucleophiles replacing the fluorine atom.
Oxidation: Oxidized derivatives of the oxadiazole ring or acetamide group.
Reduction: Reduced forms of the oxadiazole ring or acetamide group.
Hydrolysis: Phenylacetic acid and corresponding amine derivatives.
Scientific Research Applications
2-[5-(4-fluorophenyl)-1,2,4-oxadiazol-3-yl]-N-phenylacetamide has been explored for various scientific research applications:
Medicinal Chemistry: Potential use as a pharmacophore in drug design due to its unique structural features and biological activity.
Biological Studies: Investigated for its antimicrobial, anti-inflammatory, and anticancer properties.
Materials Science: Utilized in the development of novel materials with specific electronic or optical properties.
Chemical Biology: Employed as a probe to study biological pathways and molecular interactions.
Mechanism of Action
The mechanism of action of 2-[5-(4-fluorophenyl)-1,2,4-oxadiazol-3-yl]-N-phenylacetamide depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The oxadiazole ring and fluorophenyl group can enhance binding affinity and specificity, while the acetamide moiety may influence solubility and bioavailability.
Comparison with Similar Compounds
Similar Compounds
- 2-[5-(4-chlorophenyl)-1,2,4-oxadiazol-3-yl]-N-phenylacetamide
- 2-[5-(4-bromophenyl)-1,2,4-oxadiazol-3-yl]-N-phenylacetamide
- 2-[5-(4-methylphenyl)-1,2,4-oxadiazol-3-yl]-N-phenylacetamide
Uniqueness
Compared to its analogs, 2-[5-(4-fluorophenyl)-1,2,4-oxadiazol-3-yl]-N-phenylacetamide is unique due to the presence of the fluorine atom, which can significantly alter its electronic properties, reactivity, and biological activity. The fluorine atom can enhance metabolic stability and improve binding interactions with biological targets, making this compound particularly valuable in drug design and development.
Properties
IUPAC Name |
2-[5-(4-fluorophenyl)-1,2,4-oxadiazol-3-yl]-N-phenylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12FN3O2/c17-12-8-6-11(7-9-12)16-19-14(20-22-16)10-15(21)18-13-4-2-1-3-5-13/h1-9H,10H2,(H,18,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XAKALXBRQSNKOH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)CC2=NOC(=N2)C3=CC=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12FN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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